1-Naphthalenesulfonic acid, 7-hydroxy-
Overview
Description
1-Naphthalenesulfonic acid, 7-hydroxy-, also known as Croceic acid, is a chemical compound with the molecular formula C10H8O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Naphthalenesulfonic acid, 7-hydroxy- is characterized by a naphthalene core with a hydroxy group at the 7th position and a sulfonic acid group at the 1st position . The molecular weight is 224.23 g/mol .Physical And Chemical Properties Analysis
1-Naphthalenesulfonic acid, 7-hydroxy- has a molecular weight of 224.23 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 224.01432991 g/mol .Scientific Research Applications
1. Removal of Chromium (VI) from Aqueous Solution 7-hydroxynaphthalene-1-sulfonic acid can be used in the synthesis of conducting polymers, which have been found to be effective in the removal of chromium (VI) from aqueous solutions . The polymer films, doped with 4-amino-3-hydroxynaphthalene sulfonic acid (AHNSA), were used for the removal of chromium (VI) from aqueous solution . The maximum adsorption capacity of the AHNSA-PPy film for chromium was 224 mg g −1 .
Energy Storage
Conducting polymers, including those synthesized from 7-hydroxynaphthalene-1-sulfonic acid, have been used in energy storage applications . They offer several important applications, such as energy storage .
Protection Against Corrosion
These polymers have also been used for protection against corrosion . Due to their outstanding mechanical properties, resistance to corrosion, and low production cost, these polymers have been able to complement and, in some cases, to replace metallic materials .
Electronic Components in Various Devices
The conducting polymers synthesized from 7-hydroxynaphthalene-1-sulfonic acid have been used as electronic components in various devices .
Chemical Sensors
Naphthalene-based polymers and their derivatives allow the prospect of a considerable range of applications in various domains such as chemical sensors .
Batteries
Naphthalene-based polymers and their derivatives have been used in batteries .
Electrochromic and Electroluminescence Devices
These polymers have been used in electrochromic and electroluminescence devices .
Anti-corrosion Coatings
Naphthalene-based polymers and their derivatives have been used in anti-corrosion coatings .
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 5-hydroxynaphthalene-1-sulfonamide, has been reported to interact with cyclin-dependent kinase 2 (cdk2) in humans .
Mode of Action
It’s known that sulfonamides, a class of compounds to which it belongs, often act as competitive inhibitors of enzymes, which can disrupt various biological processes .
Pharmacokinetics
Sulfonic acids are generally highly polar and soluble in water, which can influence their absorption and distribution .
Result of Action
It’s known that sulfonamides can have a wide range of effects, depending on their specific targets and the biological context .
Action Environment
The action, efficacy, and stability of 7-Hydroxynaphthalene-1-Sulfonic Acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of the sulfonic acid group, potentially influencing its interaction with targets and its solubility .
properties
IUPAC Name |
7-hydroxynaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYJTJXLNBOVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059626 | |
Record name | 1-Naphthalenesulfonic acid, 7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132-57-0 | |
Record name | Croceic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Croceic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 7-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxynaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CROCEIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1490B3Z3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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